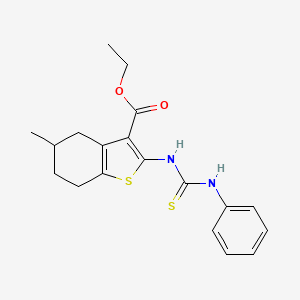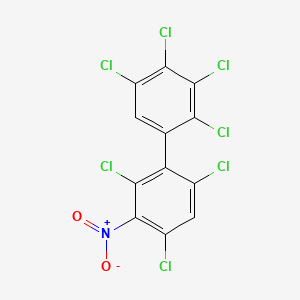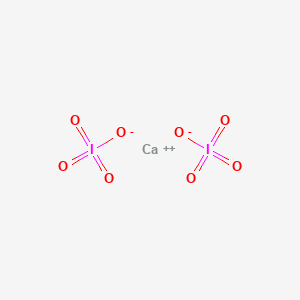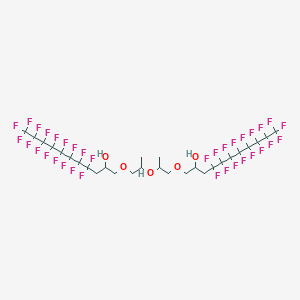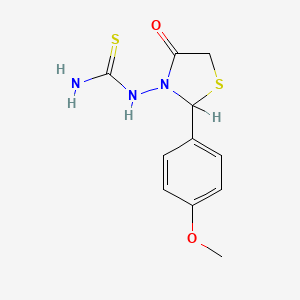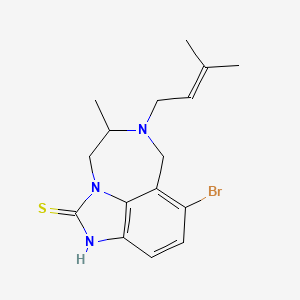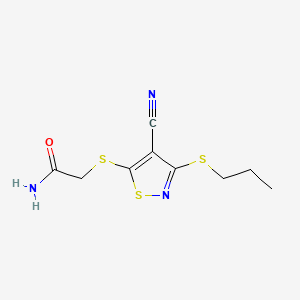
Einecs 300-799-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-799-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation methods for Einecs 300-799-9 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using specialized equipment and controlled environments to maintain consistency and quality .
Análisis De Reacciones Químicas
Einecs 300-799-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 300-799-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or diagnostic reagents. Industrial applications include its use in manufacturing processes and as a component in various products .
Mecanismo De Acción
The mechanism of action of Einecs 300-799-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. Understanding the molecular targets and pathways involved is crucial for determining the compound’s efficacy and potential side effects .
Comparación Con Compuestos Similares
Einecs 300-799-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. By examining the differences in their chemical properties and reactivity, researchers can better understand the specific advantages and limitations of this compound .
Propiedades
Número CAS |
93963-56-5 |
|---|---|
Fórmula molecular |
C24H30ClN3O3S |
Peso molecular |
476.0 g/mol |
Nombre IUPAC |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H23ClN2S.C5H7NO3/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;7-4-2-1-3(6-4)5(8)9/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
WGCPDTWUXDRYMR-HVDRVSQOSA-N |
SMILES isomérico |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


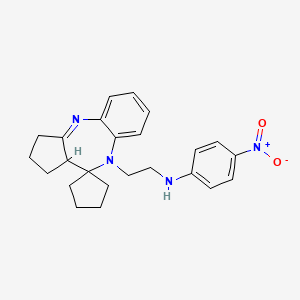
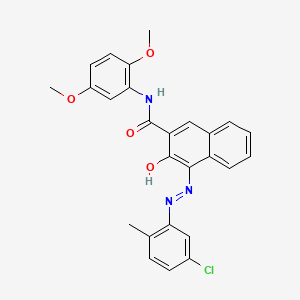


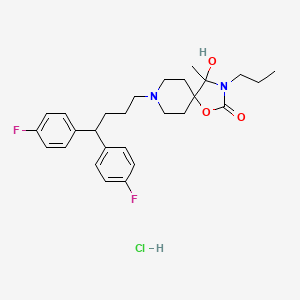
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
